Core Scaffold Stability and Electronic Implications: Benzo[c] vs. Benzo[b]thiophene
The target compound's core, benzo[c]thiophene, exhibits a significant difference in thermodynamic stability compared to its widely used isomer, benzo[b]thiophene. This is quantified by its higher resonance energy of 184 kJ/mol . This energetic difference is a primary driver for the scaffold's ability to form polymers with exceptionally low optical bandgaps, a property not accessible with the more stable benzo[b]thiophene core [REFS-2, REFS-3].
| Evidence Dimension | Resonance Energy (Thermodynamic Stability) |
|---|---|
| Target Compound Data | 184 kJ/mol (for the parent benzo[c]thiophene core) |
| Comparator Or Baseline | Not explicitly quantified in provided sources (benzo[b]thiophene is described as 'more stable') |
| Quantified Difference | Higher resonance energy for benzo[c]thiophene correlates with lower stability and distinct electronic properties. |
| Conditions | Calculated thermodynamic value for the parent heterocyclic system. |
Why This Matters
The lower stability of the benzo[c]thiophene core is a direct trade-off for achieving lower bandgaps in conjugated polymers, a key parameter for near-IR applications and efficient charge transport in organic electronics.
- [1] Kubo, M., Itoh, T., & Iwatsuki, S. (1994). Synthesis of Poly(arylenevinylene)s Carrying Benzo[C]-thiophene as Arylene Unit. Research Reports of the Faculty of Engineering, Mie University, 19, 73–80. Retrieved from https://mie-u.repo.nii.ac.jp/records/4971 View Source
- [2] Davis, H. (1999). The synthesis of precursors to conjugated polymers (Master's thesis, Memorial University of Newfoundland). Retrieved from https://openpolar.no/Record/ftmemorialunivdc:oai:collections.mun.ca:theses4/169114/Description#tabnav View Source
